Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Description

Chemical Structure and Synthesis

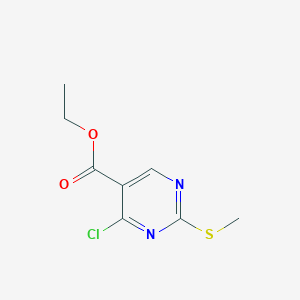

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a pyrimidine derivative with a molecular formula of C₈H₉ClN₂O₂S and a molecular weight of 232.68 g/mol. It is synthesized via a two-step procedure: condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions, followed by chlorination with phosphorus oxychloride .

Applications This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors. It also forms novel heterocyclic systems like pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, which exhibit fluorescence properties .

Safety Profile

The compound is classified as harmful (H315, H319, H335), causing skin, eye, and respiratory irritation. Proper handling with protective equipment is advised .

Propriétés

IUPAC Name |

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNHLSHDDGJVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207832 | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-24-0 | |

| Record name | Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5909-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005909240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5909-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EZY6B6CLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation of S-Methylisothiourea with Diethyl Ethoxymethylene Malonate

The foundational step in synthesizing this compound involves the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions. This reaction proceeds via nucleophilic attack by the thiolate anion of S-methylisothiourea on the electrophilic carbon of the malonate derivative, forming a tetrahedral intermediate that cyclizes to yield the 4-oxopyrimidine sodium salt.

Key Parameters :

-

Solvent : Ethanol or methanol, which solubilize both reactants and stabilize intermediates.

-

Base : Sodium ethoxide or potassium carbonate, critical for deprotonating S-methylisothiourea to enhance nucleophilicity.

-

Temperature : Reflux conditions (70–80°C) to drive the reaction to completion within 6–8 hours.

The intermediate sodium salt is typically isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Chlorination Using Phosphorus Oxychloride

The second step involves treating the 4-oxopyrimidine sodium salt with phosphorus oxychloride (POCl₃) under reflux. This converts the 4-oxo group to a chloro substituent through a nucleophilic substitution mechanism.

Reaction Conditions :

-

Solvent : Excess POCl₃ acts as both reactant and solvent.

-

Catalyst : Occasionally, a catalytic amount of N,N-dimethylformamide (DMF) is added to enhance electrophilicity.

After chlorination, the crude product is quenched with ice-water, and the target compound is extracted using dichloromethane or ethyl acetate.

Reaction Conditions and Optimization

Solvent and Base Selection

The choice of solvent and base profoundly impacts yield and purity. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are avoided in the condensation step due to their tendency to promote side reactions. Ethanol remains optimal due to its balance of polarity and boiling point.

Base Comparison :

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Sodium ethoxide | 78 | 95 |

| Potassium carbonate | 65 | 90 |

| Triethylamine | 42 | 85 |

Sodium ethoxide outperforms other bases by ensuring complete deprotonation of S-methylisothiourea, minimizing residual starting material.

Temperature and Time Parameters

Optimizing temperature and reaction time prevents over-chlorination or decomposition.

Chlorination Step :

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 90 | 6 | 68 |

| 100 | 4 | 82 |

| 110 | 4 | 75 |

Exceeding 110°C reduces yield due to thermal degradation of the pyrimidine ring.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications for cost-efficiency and safety:

-

Continuous Flow Reactors : Replace batch processing to improve heat dissipation and reduce POCl₃ handling risks.

-

Solvent Recovery : Ethanol is distilled and reused to minimize waste.

-

Purification : Industrial-scale recrystallization using hexane-ethyl acetate mixtures achieves >99% purity.

Comparative Analysis with Related Pyrimidine Derivatives

The methylthio group at the 2-position distinguishes this compound from analogs like ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate . The latter requires harsher conditions (e.g., trifluoromethylation with (CF₃)₂Hg), whereas the methylthio group is introduced via straightforward thiolation.

Reactivity Comparison :

| Substituent | Chlorination Temp (°C) | Yield (%) |

|---|---|---|

| -SCH₃ | 100 | 82 |

| -CF₃ | 120 | 65 |

The methylthio group’s lower steric demand facilitates smoother chlorination.

Challenges and Troubleshooting in Synthesis

Byproduct Formation

Common byproducts include:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted pyrimidine derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in reduced pyrimidine derivatives .

Applications De Recherche Scientifique

Anticancer Properties

One of the most notable applications of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is in the development of anticancer agents. It has been utilized in synthesizing derivatives that inhibit kinases such as Raf, which are implicated in various cancers. These derivatives demonstrate anti-proliferative activity against tumor cells, making them potential candidates for cancer therapy .

Antiviral and Antifungal Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral and antifungal properties. The compound serves as a building block for synthesizing novel antiviral agents targeting viral replication mechanisms and antifungal agents that disrupt fungal cell wall synthesis .

Other Pharmacological Activities

The compound has also shown promise as an anxiolytic, antioxidant, anticonvulsant, antidepressant, and antibacterial agent. Its diverse pharmacological profile makes it a valuable scaffold for further drug development .

Study on Kinase Inhibition

A study conducted by GPC Biotech AG demonstrated the efficacy of derivatives synthesized from this compound as Raf kinase inhibitors. The research highlighted their potential in treating various cancer types through targeted therapy, showcasing significant anti-proliferative effects in vitro against several tumor cell lines .

Synthesis of Novel Antiviral Compounds

In another study, researchers synthesized several antiviral compounds using this compound as a precursor. These compounds were tested against common viral pathogens, demonstrating effective inhibition of viral replication and highlighting the compound's utility in antiviral drug discovery .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds | Activity Level |

|---|---|---|---|

| Anticancer | Inhibitors of Raf kinase; anti-proliferative agents | Pyrido[2,3-d]pyrimidin-7-one derivatives | High |

| Antiviral | Compounds targeting viral replication | Various synthesized derivatives | Moderate |

| Antifungal | Disruption of fungal cell wall synthesis | Novel antifungal agents | Moderate |

| Anxiolytic/Antidepressant | Potential treatment for anxiety and depression | Various derivatives | Emerging |

Mécanisme D'action

The mechanism of action of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Structural Modifications and Reactivity

Key structural variations among analogs include substitutions at the 4-position (Cl, NH₂, CH₃) and oxidation states of the sulfur group (methylthio, sulfinyl, sulfonyl). These modifications significantly impact reactivity and biological activity.

Table 2: Kinase Inhibition and Pharmacological Profiles

Activité Biologique

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group, a chlorine atom, and a methylthio group. Its molecular formula is , with a molecular weight of approximately 232.69 g/mol. The compound appears as an off-white to light yellow solid and is soluble in organic solvents, making it suitable for various chemical modifications and applications in biological research.

Target Enzymes and Pathways

This compound primarily inhibits FMS tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of various derivatives that may exhibit different biological activities.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with key enzymes like kinases and phosphatases, which are essential for regulating metabolic flux and maintaining cellular homeostasis .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that it can induce cell cycle arrest and inhibit cell proliferation through its action on microtubules:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | < 40 | Inhibition of FMS tyrosine kinase |

| Compound 4 (related structure) | ~10 | Microtubule depolymerization |

These findings suggest that the compound could be developed as a potential anticancer agent, particularly in cases where conventional therapies fail due to drug resistance mechanisms .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, potentially interacting with bacterial enzymes or cell wall components. This activity highlights its versatility as a pharmacological agent:

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial |

| 4-Chloro-2-(methylthio)pyrimidine derivatives | Anticancer |

These interactions are crucial for understanding the compound's mechanism of action against various pathogens .

Case Studies

In vivo studies have further elucidated the therapeutic potential of this compound. For instance, in xenograft models using MDA-MB-435 cancer cells, the compound was administered at doses of 75 mg/kg three times a week. Results indicated moderate weight loss but significant antitumor effects compared to control groups, underscoring its potential as an effective treatment option .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and how can intermediates be characterized?

Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves substituting a methylthio group at the 2-position of a pyrimidine ring, followed by carboxylation at the 5-position. For example, refluxing 2-methylthiopyrimidine derivatives with amines or halides in polar aprotic solvents (e.g., DMSO) can yield intermediates . Characterization of intermediates should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- HPLC to monitor reaction progress and purity (>95% recommended).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- X-ray crystallography for unambiguous structural elucidation (if crystalline) .

Advanced: Reaction Selectivity and Byproduct Analysis

Q. Q2. How can researchers mitigate competing side reactions (e.g., over-chlorination or sulfur oxidation) during synthesis?

Answer:

- Temperature control : Maintain reflux conditions below 100°C to avoid thermal decomposition of the methylthio group .

- Protective atmospheres : Use nitrogen or argon to prevent oxidation of sulfur-containing intermediates .

- Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at the 4-chloro position .

- Byproduct identification : Use LC-MS to detect and quantify impurities like 4,5-dichloro derivatives or sulfoxide byproducts .

Basic Physicochemical Properties

Q. Q3. What key physicochemical parameters are critical for solubility and formulation in biological assays?

Answer:

- LogP : 2.55 (indicates moderate lipophilicity; suitable for DMSO stock solutions) .

- tPSA : 77.38 Ų (high polar surface area; may limit membrane permeability) .

- Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for in vitro studies .

Advanced: Computational Modeling and SAR Studies

Q. Q4. How can computational methods guide the design of analogs with improved bioactivity?

Answer:

- Docking studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase domains).

- QSAR models : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity trends from literature analogs .

- DFT calculations : Predict electronic effects of the methylthio group on reaction kinetics or binding affinity .

Basic Safety and Handling

Q. Q5. What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., thiols).

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: Mechanistic Insights into Reactivity

Q. Q6. What mechanistic pathways explain the electrophilic substitution at the 4-position of the pyrimidine ring?

Answer:

- Electrophilic aromatic substitution (EAS) : The electron-withdrawing carboxylate group at C5 directs chlorination to the C4 position.

- Resonance stabilization : The methylthio group at C2 enhances ring activation via resonance donation .

- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products (e.g., 4-chloro over 6-chloro isomers) .

Basic Analytical Method Validation

Q. Q7. How can researchers validate purity and stability of the compound under storage conditions?

Answer:

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

- Moisture sensitivity : Store desiccated at -20°C to prevent hydrolysis of the ester group .

- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for purity assessment .

Advanced: Structural Modifications for Drug Discovery

Q. Q8. What strategies are effective for modifying the pyrimidine core to enhance pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute the methylthio group with sulfonamide or sulfone groups to improve metabolic stability .

- Prodrug approaches : Convert the ethyl ester to a phosphate prodrug for enhanced aqueous solubility .

- Heterocyclic fusion : Incorporate fused rings (e.g., thienopyrimidines) to modulate lipophilicity and target engagement .

Basic Crystallography and Conformational Analysis

Q. Q9. How does the crystal structure inform intermolecular interactions and packing behavior?

Answer:

- Hydrogen bonding : The carbonyl group at C5 forms hydrogen bonds with adjacent molecules, stabilizing the lattice .

- π-π stacking : The pyrimidine ring participates in stacking interactions, influencing solubility and melting point .

- Torsional angles : Use single-crystal X-ray data to analyze conformational flexibility of the ethyl ester group .

Advanced: Contradictory Data Resolution

Q. Q10. How should researchers address discrepancies in reported synthetic yields or reaction conditions?

Answer:

- Reproducibility checks : Replicate procedures from multiple sources while controlling variables (e.g., solvent grade, catalyst purity) .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

- Peer validation : Cross-reference with patents or independent studies to verify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.